molecular formula C21H14FN3O5 B4956687 (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B4956687
M. Wt: 407.4 g/mol
InChI Key: VKBLOPGWNGUKBE-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a nitrophenyl-furan moiety, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the nitrophenyl-furan moiety can be synthesized via a Suzuki coupling reaction. The final step involves the condensation of these components with imidazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst and solvent system can enhance the reaction rate and product purity. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzyl compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine-2,4-dione derivatives and fluorobenzyl-containing molecules. Examples include:

  • 3-(4-fluorobenzyl)-5-methylideneimidazolidine-2,4-dione
  • 3-(4-chlorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzyl group and a nitrophenyl-furan moiety enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5/c22-14-7-5-13(6-8-14)12-24-20(26)17(23-21(24)27)11-15-9-10-19(30-15)16-3-1-2-4-18(16)25(28)29/h1-11H,12H2,(H,23,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBLOPGWNGUKBE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.